5-Chloroquinolin-7-ol
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Overview
Description
5-Chloroquinolin-7-ol is a derivative of quinoline, a nitrogen-containing heterocyclic compound. Quinoline derivatives are known for their wide range of biological activities, including antimicrobial, antimalarial, and anticancer properties . The presence of a chlorine atom at the 5th position and a hydroxyl group at the 7th position in the quinoline ring structure enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloroquinolin-7-ol can be achieved through various methods. One common approach involves the chlorination of quinolin-7-ol using chlorinating agents such as phosphorus oxychloride or thionyl chloride under controlled conditions . Another method involves the cyclization of appropriate precursors in the presence of catalysts like copper salts or transition metals .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination processes, where quinolin-7-ol is treated with chlorine gas in the presence of a catalyst. The reaction is carried out in a controlled environment to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 5-Chloroquinolin-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloroquinolin-7-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloroquinolin-7-ol involves its interaction with various molecular targets. It is known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . The compound also exhibits antimalarial activity by interfering with the heme detoxification process in Plasmodium parasites .
Comparison with Similar Compounds
- 7-Chloroquinolin-4-ol
- 5,7-Dichloroquinolin-8-ol
- 5-Chloro-8-hydroxyquinoline
Comparison: 5-Chloroquinolin-7-ol is unique due to the specific positioning of the chlorine and hydroxyl groups, which significantly influence its chemical reactivity and biological activity. Compared to 7-Chloroquinolin-4-ol, the presence of the hydroxyl group at the 7th position in this compound enhances its antimicrobial properties . Similarly, 5,7-Dichloroquinolin-8-ol has two chlorine atoms, which may increase its potency but also its toxicity .
Properties
IUPAC Name |
5-chloroquinolin-7-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-8-4-6(12)5-9-7(8)2-1-3-11-9/h1-5,12H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPRUAUYNUMICRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2Cl)O)N=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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